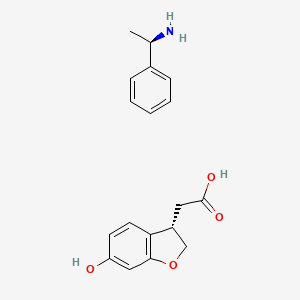

(R)-1-phenylethanamine (S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate

Overview

Description

(R)-1-Phenylethanamine (S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate, also known as (R)-Phenylethanamine, is a synthetic compound that has been studied for its potential use in a variety of scientific applications. It is a derivative of phenylethanamine, which is a naturally occurring amine found in plants. The compound has been studied for its potential applications in drug synthesis, medical research, and laboratory experiments.

Scientific Research Applications

Chemical Synthesis and Modifications

- A study demonstrated the regioselective oxidative coupling of 4-hydroxystilbenes to synthesize resveratrol and ε-viniferin (E)-dehydrodimers, utilizing silver(I) acetate in dry methanol. This process yielded racemic mixtures of compounds with potential biological activities, showcasing a method that could be applicable to similar compounds (Sako, Hosokawa, Ito, & Iinuma, 2004).

Biological Activities and Applications

- Phenylpropanoids with structural similarities were identified for their anti-tobacco mosaic virus activities. These compounds, isolated from the stems of Nicotiana tabacum, demonstrated inhibition rates higher than the positive control, indicating potential antiviral properties (Kong et al., 2015).

- Research on substituted dihydrobenzofurans highlighted their synthesis via photochemical methods and subsequent screening for antibacterial activity. This study indicated that these dihydrobenzofurans were moderately active against both Gram-positive and Gram-negative bacteria, suggesting their potential as antimicrobial agents (Ravi, Selvam, & Swaminathan, 2012).

Novel Compound Synthesis and Structural Elucidation

- The extraction and analysis of compounds from roots of Microglossa pyrifolia led to the identification of new dihydrobenzofurans and triterpenoids. These compounds have been used in East African traditional medicine, demonstrating the diverse potential applications of similar chemical structures in therapeutic contexts (Schmidt, Hildebrand, & Willuhn, 2003).

Chemical-Epigenetic Modifications to Enhance Chemodiversity

- A chemical-epigenetic approach with Aspergillus terreus led to the isolation of new meroterpenoids, highlighting the possibility of generating novel compounds with enhanced chemodiversity and biological activities. This study underscores the potential of chemical modifications to discover new substances with specific properties (Sun et al., 2018).

properties

IUPAC Name |

2-[(3S)-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetic acid;(1R)-1-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4.C8H11N/c11-7-1-2-8-6(3-10(12)13)5-14-9(8)4-7;1-7(9)8-5-3-2-4-6-8/h1-2,4,6,11H,3,5H2,(H,12,13);2-7H,9H2,1H3/t6-;7-/m11/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCLWRXYFJCMXEE-XTFNENAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N.C1C(C2=C(O1)C=C(C=C2)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)N.C1[C@H](C2=C(O1)C=C(C=C2)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-phenylethanamine (S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate | |

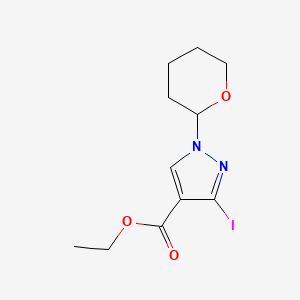

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1-Methylpyrrolidin-3-yl)oxy]piperidine](/img/structure/B1427155.png)

![4-chloro-1-ethyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1427159.png)

![[4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid](/img/structure/B1427165.png)

![1-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl}pyrrolidin-2-one](/img/structure/B1427166.png)

![4-chloro-N-[(4-methylphenyl)methylidene]benzene-1-sulfonamide](/img/structure/B1427170.png)